![molecular formula C12H17Cl3Si B14247344 {2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane CAS No. 394217-17-5](/img/structure/B14247344.png)
{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane is a chemical compound with the molecular formula C11H16Cl2Si. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
The synthesis of {2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane typically involves the reaction of 3,4-bis(chloromethyl)styrene with chlorodimethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction .
Applications De Recherche Scientifique
{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Mécanisme D'action
The mechanism of action of {2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane involves its ability to form covalent bonds with various substrates. The chlorine atoms in the compound can be replaced by other nucleophiles, leading to the formation of new chemical bonds. This property makes it useful in the synthesis of complex molecules and materials .
Comparaison Avec Des Composés Similaires
{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane can be compared with other similar compounds such as:
Chloro(chloromethyl)dimethylsilane: This compound has a similar structure but lacks the phenyl group, making it less versatile in certain applications.
Bis(chloromethyl)dimethylsilane: This compound has two chloromethyl groups attached to the silicon atom, which can lead to different reactivity and applications.
Chlorodimethylsilane: This compound is simpler in structure and is often used as a starting material for the synthesis of more complex organosilicon compounds.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applications in various fields of research and industry.
Propriétés
Numéro CAS |
394217-17-5 |
|---|---|
Formule moléculaire |
C12H17Cl3Si |
Poids moléculaire |
295.7 g/mol |
Nom IUPAC |
2-[3,4-bis(chloromethyl)phenyl]ethyl-chloro-dimethylsilane |
InChI |
InChI=1S/C12H17Cl3Si/c1-16(2,15)6-5-10-3-4-11(8-13)12(7-10)9-14/h3-4,7H,5-6,8-9H2,1-2H3 |
Clé InChI |
VXMOETOGSJJDJF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC1=CC(=C(C=C1)CCl)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
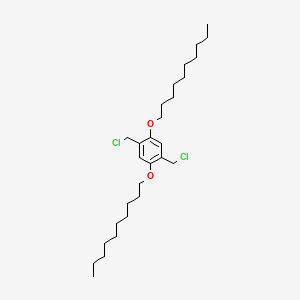
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
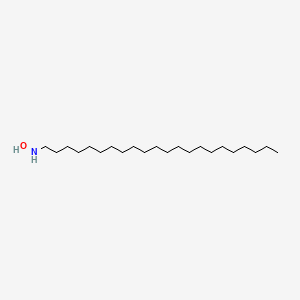
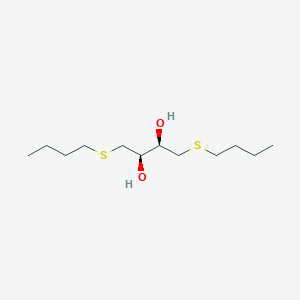
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
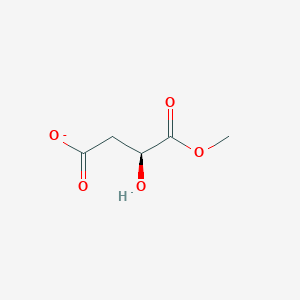

![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
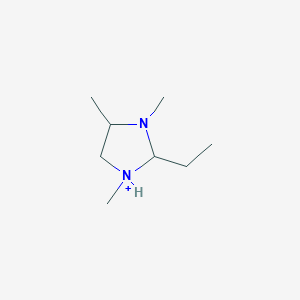
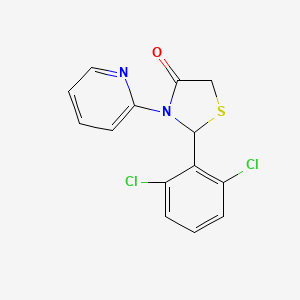

![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)

